GSK-3 inhibitor 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El inhibidor de la glucógeno sintasa quinasa 3 1 es un compuesto diseñado para inhibir la actividad de la glucógeno sintasa quinasa 3, una quinasa serina/treonina involucrada en diversos procesos celulares. La glucógeno sintasa quinasa 3 juega un papel fundamental en la regulación del metabolismo de la glucosa, la proliferación celular, la diferenciación y la apoptosis. La inhibición de la glucógeno sintasa quinasa 3 tiene un potencial terapéutico para el tratamiento de enfermedades como el cáncer, la enfermedad de Alzheimer y la diabetes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del inhibidor de la glucógeno sintasa quinasa 3 1 normalmente implica varios pasos, incluida la formación de intermediarios clave y la reacción de acoplamiento final. Una ruta sintética común implica el uso de inhibidores competitivos del sustrato, que están diseñados para interactuar con el sitio de unión del sustrato de la glucógeno sintasa quinasa 3 . Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos, catalizadores y ajustes específicos de temperatura y presión para optimizar el rendimiento y la pureza.

Métodos de producción industrial: La producción industrial del inhibidor de la glucógeno sintasa quinasa 3 1 puede implicar síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos aseguran una calidad constante y un alto rendimiento al tiempo que minimizan los residuos y los costos de producción. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, es esencial para obtener el producto final con la pureza deseada .

Análisis De Reacciones Químicas

Tipos de reacciones: El inhibidor de la glucógeno sintasa quinasa 3 1 experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad inhibitoria.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas controladas, niveles de pH específicos y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas .

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen derivados modificados del inhibidor de la glucógeno sintasa quinasa 3 1 con mayor potencia y selectividad. Estos derivados a menudo se prueban para determinar su actividad biológica y sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Neurodegenerative Diseases

GSK-3 inhibitors have shown promise in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Abnormal activation of GSK-3 leads to hyperphosphorylation of tau proteins, a hallmark of Alzheimer's pathology. Research indicates that GSK-3 inhibitor 1 can attenuate tau hyperphosphorylation and enhance neuronal survival in models of Alzheimer’s disease.

Case Study: SAR502250

A selective GSK-3 inhibitor, SAR502250, was tested in P301L human tau transgenic mice. The results demonstrated a significant reduction in tau hyperphosphorylation and neuronal cell death following administration of the compound, highlighting its potential for neuroprotection in Alzheimer’s disease models .

Cancer Treatment

GSK-3 inhibitors have also been investigated for their anti-cancer properties. Studies have shown that inhibition of GSK-3 can induce apoptosis and differentiation in various cancer cell lines.

Case Study: 9-ING-41

In renal cancer models, the maleimide-based GSK-3 inhibitor 9-ING-41 exhibited potent antiproliferative activity. The mechanism involved cell cycle arrest and autophagy induction due to impaired glucose metabolism. In vivo studies confirmed its antitumor efficacy in subcutaneous renal cell carcinoma xenografts .

Table 1: Summary of GSK-3 Inhibitors and Their Applications

| Inhibitor | Target Disease | Mechanism of Action | Key Findings |

|---|---|---|---|

| SAR502250 | Alzheimer’s Disease | Reduces tau hyperphosphorylation | Attenuates neuronal death in tau transgenic mice |

| 9-ING-41 | Renal Cancer | Induces apoptosis and autophagy | Significant tumor growth inhibition in xenograft models |

| Tideglusib | Myotonic Dystrophy | Modulates muscle repair processes | Clinical trials ongoing for efficacy |

| AR-A014418 | Bipolar Disorder | Alters mood regulation pathways | Exhibits anti-depressive effects in animal models |

Metabolic Disorders

The role of GSK-3 inhibitors extends to metabolic disorders as well. Inhibition of GSK-3 has been associated with improved insulin signaling and glucose homeostasis.

Case Study: Insulin Sensitivity

Studies have shown that GSK-3 inhibitors enhance insulin sensitivity and promote glycogen synthesis in skeletal muscle cells. This effect is crucial for managing type II diabetes and obesity-related conditions .

Mecanismo De Acción

El inhibidor de la glucógeno sintasa quinasa 3 1 ejerce sus efectos uniéndose al sitio de unión del sustrato de la glucógeno sintasa quinasa 3, evitando así la fosforilación de las proteínas diana. Esta inhibición interrumpe diversas vías de señalización involucradas en la proliferación celular, la diferenciación y la apoptosis. Los objetivos moleculares del inhibidor de la glucógeno sintasa quinasa 3 1 incluyen proteínas clave como β-catenina, tau y sustratos del receptor de insulina .

Comparación Con Compuestos Similares

El inhibidor de la glucógeno sintasa quinasa 3 1 es único en comparación con otros inhibidores de la glucógeno sintasa quinasa 3 debido a su alta selectividad y potencia. Compuestos similares incluyen tideglusib, elraglusib y derivados de indirubina. Estos compuestos también inhiben la glucógeno sintasa quinasa 3 pero pueden diferir en sus sitios de unión, selectividad y aplicaciones terapéuticas .

Referencias

Actividad Biológica

GSK-3 (glycogen synthase kinase 3) is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including metabolism, cell cycle regulation, and apoptosis. GSK-3 inhibitors, including GSK-3 inhibitor 1, have garnered attention for their potential therapeutic applications in conditions such as cancer, diabetes, and neurodegenerative diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and relevant case studies.

GSK-3 is involved in multiple signaling pathways, and its inhibition can lead to significant biological effects. This compound functions primarily by competing with ATP for binding to the enzyme, effectively blocking its activity. This inhibition results in the modulation of downstream targets involved in critical pathways such as insulin signaling and cell differentiation.

Key Mechanisms:

- Phosphorylation Regulation : Inhibition of GSK-3 leads to the hyperphosphorylation of various substrates, altering their activity and stability .

- Cell Cycle Modulation : GSK-3 inhibition can induce cell cycle arrest in specific cancer cells, promoting differentiation and apoptosis .

- Metabolic Effects : It has been shown to influence glucose metabolism by enhancing insulin signaling pathways .

Biological Effects

The biological effects of this compound have been studied across different cell types and conditions. Below are some notable findings:

Table 1: Summary of Biological Effects of this compound

Case Study 1: Acute Myeloid Leukemia

In a preclinical study, the combination of this compound with 1,25-dihydroxyvitamin D3 demonstrated enhanced differentiation in AML cells. The study reported that this combination therapy led to a significant increase in the percentage of cells undergoing monocytic differentiation compared to controls. Importantly, six out of seven primary AML samples showed improved differentiation when treated with both agents .

Case Study 2: FLT3-ITD Mutant Cells

Another investigation focused on cells harboring FLT3-ITD mutations. Treatment with GSK-3 inhibitors resulted in a distinct reduction in cell viability and induced G1-phase cell cycle arrest. The study provided insights into the potential use of GSK-3 inhibitors as a therapeutic strategy for AML patients with specific genetic backgrounds .

Research Findings

Recent studies have elucidated the diverse roles of GSK-3 inhibitors beyond cancer treatment. For instance:

- Neurodegenerative Diseases : Research indicated that GSK-3 inhibitors could protect neurons from degeneration by modulating autophagic processes, suggesting potential applications in diseases like Alzheimer's .

- Metabolic Disorders : In diabetic models, GSK-3 inhibition improved glucose metabolism by enhancing insulin receptor signaling pathways, indicating its role in managing Type 2 diabetes mellitus (T2DM) .

Propiedades

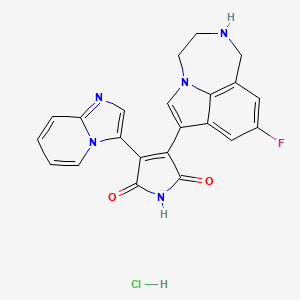

IUPAC Name |

3-(6-fluoro-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN5O2.ClH/c23-13-7-12-9-24-4-6-27-11-15(14(8-13)20(12)27)18-19(22(30)26-21(18)29)16-10-25-17-3-1-2-5-28(16)17;/h1-3,5,7-8,10-11,24H,4,6,9H2,(H,26,29,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXAOCQHGIGIBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=C(C3=CC(=CC(=C32)CN1)F)C4=C(C(=O)NC4=O)C5=CN=C6N5C=CC=C6.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.